molecular formula C32H63N7O5 B2555451 N2-(1-Oxotetradecyl)-L-lysyl-L-alanyl-L-lysyl-L-alaninamide CAS No. 959610-24-3

N2-(1-Oxotetradecyl)-L-lysyl-L-alanyl-L-lysyl-L-alaninamide

Cat. No. B2555451
M. Wt: 625.9
InChI Key: GGEXWRGHXPPRBY-FWEHEUNISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of N2-(1-Oxotetradecyl)-L-lysyl-L-alanyl-L-lysyl-L-alaninamide consists of a long chain of carbon, hydrogen, nitrogen, and oxygen atoms . The exact structure would require more detailed analysis.


Physical And Chemical Properties Analysis

N2-(1-Oxotetradecyl)-L-lysyl-L-alanyl-L-lysyl-L-alaninamide is a solid substance . More detailed physical and chemical properties would require further analysis.

Scientific Research Applications

  • Immunostimulating Activities of Peptides : The immunostimulating activities of certain peptides have been explored. For example, a study by Kotani et al. (1975) investigated the immunoadjuvant activities of peptidoglycan subunits from the cell walls of Staphylococcus aureus and Lactobacillus plantarum, highlighting the potential of specific peptide structures in stimulating immune responses (Kotani et al., 1975).

  • Interactions and Stability of Peptide Complexes : Research by Sigel et al. (1981) focused on the stability of peptide copper(II) complexes, providing insight into the interactions and stability of peptides in various conditions, which could be relevant to understanding the properties of N2-(1-Oxotetradecyl)-L-lysyl-L-alanyl-L-lysyl-L-alaninamide (Sigel et al., 1981).

  • Structural Studies of Peptides : The study of peptide structures in aqueous solutions has been carried out, as seen in the work of Eker et al. (2002), who examined the structures of various tripeptides in different conditions. This type of research is crucial for understanding the behavior of peptides like N2-(1-Oxotetradecyl)-L-lysyl-L-alanyl-L-lysyl-L-alaninamide in biological systems (Eker et al., 2002).

  • Enzymatic Interaction with Peptides : The interaction of enzymes with peptides is another area of interest. For example, research by Yamamoto and Izumiya (1967) on the hydrolysis of homologous peptides by trypsin contributes to the understanding of how enzymes interact with and modify peptides (Yamamoto & Izumiya, 1967).

Safety And Hazards

The safety data sheet for N2-(1-Oxotetradecyl)-L-lysyl-L-alanyl-L-lysyl-L-alaninamide suggests that in case of inhalation, skin contact, eye contact, or ingestion, medical attention should be sought immediately . It’s recommended to use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishing fires involving this compound .

properties

IUPAC Name

N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]tetradecanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H63N7O5/c1-4-5-6-7-8-9-10-11-12-13-14-21-28(40)38-26(19-15-17-22-33)31(43)37-25(3)30(42)39-27(20-16-18-23-34)32(44)36-24(2)29(35)41/h24-27H,4-23,33-34H2,1-3H3,(H2,35,41)(H,36,44)(H,37,43)(H,38,40)(H,39,42)/t24-,25-,26-,27-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGEXWRGHXPPRBY-FWEHEUNISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H63N7O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

625.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2-(1-Oxotetradecyl)-L-lysyl-L-alanyl-L-lysyl-L-alaninamide

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